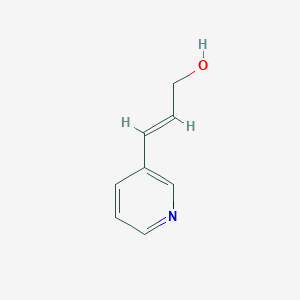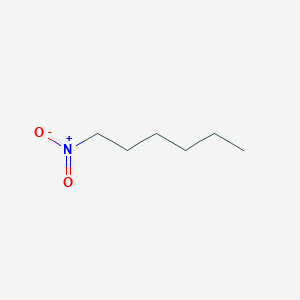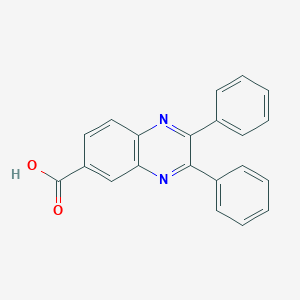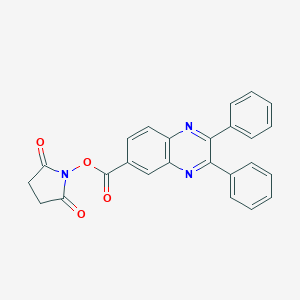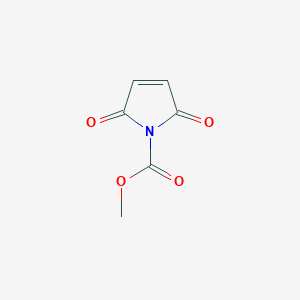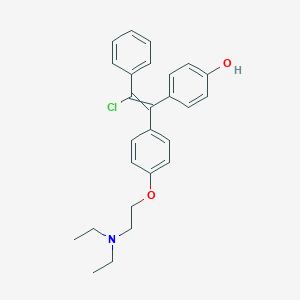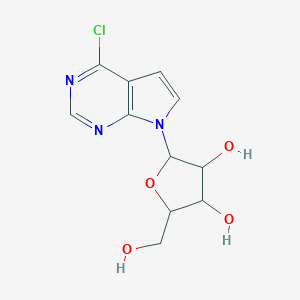
6-Chlor-7-Deazapurin-β-D-ribosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves complex organic reactions, highlighting the Silyl-Hilbert-Johnson reaction and nucleobase-anion glycosylation. Seela and Peng (2006) detailed the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, yielding beta-D-nucleosides with significant yields. This synthesis pathway is crucial for producing 7-functionalized 7-deazapurine ribonucleosides related to key biological molecules like guanosine and xanthosine (Seela, F., & Peng, X., 2006).
Molecular Structure Analysis
The unique molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside, characterized by the presence of a 7-deazapurine ring, plays a pivotal role in its chemical behavior and interaction with biological systems. The conformational analysis of selected nucleosides, based on proton coupling constants and computational methods, revealed a preferred S conformation in solution, which is significant for understanding its biological interactions and stability (Seela, F., & Peng, X., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Chloro-7-deazapurine-beta-D-riboside involves its participation in various organic reactions, including palladium-catalyzed cross-coupling reactions. The compound’s halogenated functional group (chloro) at position 6 on the 7-deazapurine ring makes it a versatile intermediate for further chemical modifications, leading to the synthesis of nucleosides with reactive substituents in the pyrimidine moiety. These modifications significantly affect its chemical properties and potential biological activity (Seela, F., & Peng, X., 2006).
Physical Properties Analysis
The physical properties of 6-Chloro-7-deazapurine-beta-D-riboside, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific details on these physical properties are not extensively discussed in the literature, they can be inferred from the compound’s molecular structure and functional groups, which suggest moderate solubility in polar solvents and stability under standard conditions.
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-deazapurine-beta-D-riboside are defined by its reactivity towards nucleophilic substitution and potential for further functionalization. This reactivity is essential for the synthesis of derivatives with varied biological activities. The presence of a chloro group at the 6 position on the 7-deazapurine ring is particularly noteworthy, as it allows for selective modifications that can tailor the molecule's interaction with biological targets, enhancing its utility in medicinal chemistry (Seela, F., & Peng, X., 2006).
Wissenschaftliche Forschungsanwendungen
Synthese von antiviralen Wirkstoffen
6-Chlor-7-Deazapurin wird bei der Synthese des antiviralen Wirkstoffs 7-Deaza-2′-methyladenosin (7DMA) verwendet. Diese Verbindung hat vielversprechende Ergebnisse gegen verschiedene Viren wie Zika (ZIKV), West-Nil (WNV) und Ebola (EBOV) gezeigt. Es wurde ursprünglich entwickelt, um die RNA-abhängige RNA-Polymerasen (RdRp) des Hepatitis-C-Virus (HCV) anzugreifen und wurde zur Untersuchung anderer Flaviviridae-Viren verwendet .
Untersuchung der N-Glykosylierung
Die Verbindung wird in der Forschung verwendet, um die N-Glykosylierung von 6-Chlor-7-Deaza-7-iodopurin für die Synthese von 7-Deaza-2′-methyladenosin zu untersuchen. Diese Forschung hat zu einem besseren Verständnis der Reaktionsbedingungen geführt, wenn man mit schwach reaktiven Nukleobasen in Gegenwart von Lewis-Säuren arbeitet .
Produktion von Tofacitinib
6-Chlor-7-Deazapurin wird bei der Produktion von Tofacitinib verwendet, einem Medikament zur Behandlung von rheumatoider Arthritis, psoriatischer Arthritis und Colitis ulcerosa .
C-H-Imidierung von 7-Deazapurinen
Die Verbindung wird bei der C-H-Imidierung von 7-Deazapurinen mit N-Imidoperoxyestern verwendet. Diese Reaktion erfolgt regioselektiv an Position 8 in 7-Deazapurinen, was zu einer Reihe von 8-Succinimido-, Phthalimido- oder Naphthalimido-7-Deazapurinderivaten führt .
Antifungalforschung
6-Chlor-7-Deazapurin-β-D-ribosid wird in der Antifungalforschung verwendet. Es wird verwendet, um die Auswirkungen verschiedener Verbindungen auf das Wachstum und die Entwicklung von Pilzen zu untersuchen .
Inhibitorforschung
Diese Verbindung wird in der Inhibitorforschung verwendet. Viele Arten von 7-Deazapurin-Nukleosiden wurden als Antikrebsmittel berichtet. Daher wurden mehrere synthetische Ansätze zu verschiedenen di-, tri- oder tetrasubstituierten 7-Deazapurinen berichtet .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .
Result of Action
The result of the action of 6-Chloro-7-deazapurine-beta-D-riboside is the inhibition or killing of fungi, as evidenced by its antifungal activity
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


